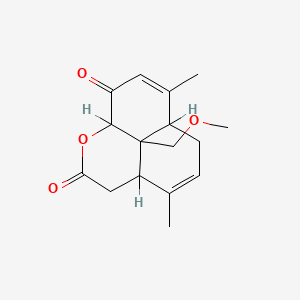![molecular formula C30H44Cl2N4O2 B14164899 3,5-dichloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline CAS No. 731835-79-3](/img/structure/B14164899.png)
3,5-dichloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This compound is notable for its vibrant color and is used in various applications, including dyeing textiles and as a pigment in inks and paints.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-nitroaniline. This involves treating 4-nitroaniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid, to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3,5-dichloroaniline in an alkaline medium to form the azo compound.
Alkylation: The final step involves the alkylation of the azo compound with octadecylamine to introduce the long alkyl chain, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for the diazotization and coupling reactions, which improves yield and reduces reaction time. Additionally, the use of catalysts and optimized reaction conditions ensures high purity and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dichloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of azoxy compounds.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, depending on the reaction conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 3,5-dichloro-4-[(4-aminophenyl)diazenyl]-N-octadecylaniline.
Oxidation: Azoxy derivatives.
Substitution: Various halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Dichloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline has several scientific research applications:
Chemistry: Used as a model compound in the study of azo dye chemistry and reactions.
Biology: Investigated for its potential use as a biological stain due to its vibrant color.
Medicine: Explored for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Widely used as a dye in textiles, inks, and paints due to its stability and color properties.
Wirkmechanismus
The mechanism of action of 3,5-dichloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline involves its interaction with molecular targets through its azo linkage and aromatic rings. The compound can intercalate into DNA, disrupting normal cellular processes. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dichloro-4-[(4-aminophenyl)diazenyl]-N-octadecylaniline: Similar structure but with an amino group instead of a nitro group.
3,5-Dichloro-4-[(4-nitrophenyl)diazenyl]-N-dodecylaniline: Similar structure but with a shorter alkyl chain.
Uniqueness
3,5-Dichloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline is unique due to its specific combination of functional groups and long alkyl chain, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring stability and vibrant color.
Eigenschaften
CAS-Nummer |
731835-79-3 |
|---|---|
Molekularformel |
C30H44Cl2N4O2 |
Molekulargewicht |
563.6 g/mol |
IUPAC-Name |
3,5-dichloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline |
InChI |
InChI=1S/C30H44Cl2N4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-33-26-23-28(31)30(29(32)24-26)35-34-25-18-20-27(21-19-25)36(37)38/h18-21,23-24,33H,2-17,22H2,1H3 |
InChI-Schlüssel |
JWUWFIORXPMGHP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNC1=CC(=C(C(=C1)Cl)N=NC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-Cyano-6-(4-fluorophenyl)-5-methylpyridin-2-yl]sulfanylacetamide](/img/structure/B14164823.png)
![Dimethyl [(4-methyl-2-nitrophenyl)sulfanyl]carbonodithioimidate](/img/structure/B14164831.png)
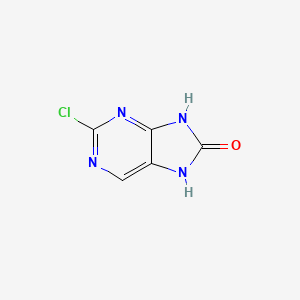
![4-Chloro-8-methylpyrazolo[1,5-A][1,3,5]triazine](/img/structure/B14164848.png)

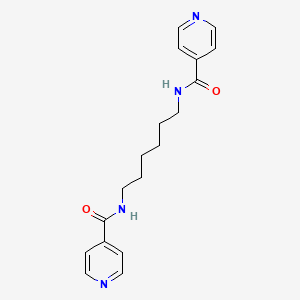
![2-[Benzyl(4-methoxybenzene-1-sulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B14164871.png)
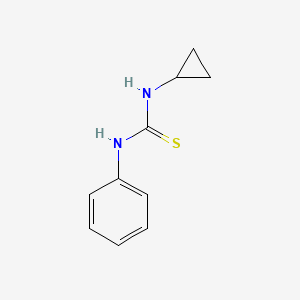
![N'-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N'-propan-2-ylacetohydrazide](/img/structure/B14164889.png)
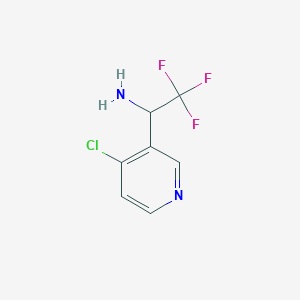
![2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-1-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B14164906.png)
![3-(Trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B14164908.png)
